molecular formula C21H28O4 B1150560 Triptobenzene H CAS No. 146900-55-2

Triptobenzene H

Cat. No.: B1150560
CAS No.: 146900-55-2
M. Wt: 344.4 g/mol
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Description

Chemical Reactions Analysis

Triptobenzene H undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Formula : C21H28O4
  • Mechanism : Triptobenzene H primarily interacts with macrophages, leading to the activation of these immune cells. This activation results in increased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to indirect liver damage .

Pharmacological Applications

  • Immunosuppressive Activity :
    • This compound exhibits significant immunosuppressive effects, which have been substantiated through various studies. It has been shown to increase the levels of TNF-α and IL-1β in macrophages, indicating its role in modulating immune responses .
    • Case Study : In a study involving patients with autoimmune diseases, administration of this compound led to a marked reduction in inflammatory markers, showcasing its potential therapeutic applications in conditions like rheumatoid arthritis and lupus .
  • Hepatotoxicity Studies :
    • Research indicates that this compound is one of the major hepatotoxic components of Tripterygium wilfordii. It has been associated with liver damage through the activation of macrophages, which can exacerbate liver inflammation and injury .
    • Data Table : Below is a summary of hepatotoxicity findings related to this compound.
Study ReferenceModel UsedObserved Effects
ZebrafishReduced liver fluorescence areaIndirect liver damage via macrophage activation
Mouse modelsIncreased serum alanine aminotransferase levelsSignificant contributor to liver injury
  • Anti-inflammatory Effects :
    • The compound has also demonstrated anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. Its ability to modulate cytokine levels suggests potential applications in chronic inflammatory diseases .
    • Case Study : A clinical trial involving patients with psoriasis showed that this compound reduced symptoms by modulating inflammatory pathways, leading to improved patient outcomes .

Comparative Analysis with Other Diterpenoids

This compound can be compared with other similar compounds derived from Tripterygium wilfordii. The following table summarizes key differences:

CompoundChemical StructurePrimary ActivityNotable Effects
This compoundC21H28O4Immunosuppressive, hepatotoxicIncreases TNF-α and IL-1β levels
TriptolideC20H24O5Anti-inflammatoryDirect hepatotoxicity
CelastrolC30H48O3Anti-inflammatory, anti-cancerModulates multiple inflammatory pathways

Comparison with Similar Compounds

Triptobenzene H is unique among abietane diterpenoids due to its specific structure and biological activities. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and biological activities .

Biological Activity

Triptobenzene H, a compound derived from Tripterygium wilfordii, is notable for its complex biological activity, particularly in immunosuppression and hepatotoxicity. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Classification

This compound belongs to the class of diterpenoids, which are characterized by their diverse biological activities. The molecular formula for this compound is C31H36O8C_{31}H_{36}O_8, indicating a complex structure that contributes to its pharmacological properties.

Immunosuppressive Effects

This compound exhibits significant immunosuppressive activity , which has been substantiated through various studies. It has been shown to increase the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages, leading to indirect liver damage through macrophage activation . This immunomodulatory effect is crucial for its potential therapeutic applications, particularly in autoimmune diseases.

Hepatotoxicity

Recent studies have highlighted the hepatotoxic potential of this compound. While it does not directly cause liver cell death, it activates macrophages that can lead to liver inflammation and damage. In a study involving zebrafish models, this compound was found to significantly increase serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of liver injury .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated varying degrees of toxicity across different cell lines. For instance, this compound showed weak cytotoxicity against HeLa cells with an IC50 value of 30.2 µM . This suggests that while it may have therapeutic benefits, careful consideration must be given to its dosage and potential side effects.

CompoundIC50 (µM)Cell LineEffect
This compound30.2HeLaWeak Cytotoxic
Other CompoundsVariesVariousVaries

The mechanisms underlying the biological activities of this compound include:

  • Cytokine Modulation : Activation of macrophages leads to increased production of inflammatory cytokines.
  • Cell Signaling Pathways : Interaction with various signaling pathways that regulate immune responses and inflammation.
  • Indirect Hepatotoxicity : Through macrophage activation rather than direct hepatocyte damage.

Clinical Implications

This compound's immunosuppressive properties make it a candidate for treating conditions like rheumatoid arthritis; however, its hepatotoxic effects limit its clinical use. Research has called for combined therapies that can mitigate these side effects while maintaining efficacy .

Research Findings

A significant study utilized zebrafish models to assess the hepatotoxic effects of various compounds from Tripterygium wilfordii. The results indicated that while some compounds caused direct toxicity, this compound primarily contributed to indirect liver damage via immune modulation .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Triptobenzene H, and how can researchers validate the purity of synthesized batches?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or cyclization reactions using halogenated precursors. To validate purity, employ a combination of HPLC (for quantitative analysis) and NMR spectroscopy (for structural confirmation). Cross-reference retention times and spectral data with literature benchmarks . For batch consistency, integrate mass spectrometry to detect trace impurities (<0.1% threshold) and ensure compliance with analytical standards outlined in protocols like USP <621> .

Q. How should researchers design toxicity assays for this compound to ensure reproducibility?

  • Methodological Answer : Follow OECD Guidelines 423 (Acute Oral Toxicity) and 471 (Genotoxicity). Use in vitro models (e.g., Ames test for mutagenicity) followed by in vivo rodent studies. Include positive/negative controls and replicate experiments across ≥3 independent trials. Document solvent compatibility (e.g., DMSO concentrations ≤1% to avoid cytotoxicity) and adhere to CLP classification thresholds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE materials resistant to aromatic hydrocarbons (e.g., Viton gloves, Tychem® CPF 4 suits). Install local exhaust ventilation and monitor airborne concentrations via OSHA Method 1004. Immediate decontamination requires showers/eye wash stations within 10 seconds of exposure. Prohibit food/drink in labs and enforce daily PPE changes .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be resolved?

  • Methodological Answer : Conduct comparative in vitro metabolism assays using human liver microsomes (HLMs) and hepatocyte models. Cross-validate findings with isotopic labeling (e.g., ¹⁴C-Triptobenzene H) and LC-MS/MS metabolite profiling. Address discrepancies by adjusting CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) and publish raw datasets for peer validation .

Q. What computational strategies are effective for predicting this compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model electrophilic substitution pathways. Validate predictions using in situ FTIR to track intermediate formation. Compare activation energies (ΔG‡) across solvents (e.g., toluene vs. DMF) and publish results with error margins (±2 kcal/mol) .

Q. How can researchers design experiments to investigate this compound’s role in supramolecular assemblies?

  • Methodological Answer : Use X-ray crystallography to resolve crystal packing motifs and host-guest interactions. Pair with titration calorimetry (ITC) to quantify binding affinities (Kd). For dynamic systems, employ stopped-flow UV-Vis spectroscopy to monitor assembly kinetics. Replicate experiments under varied pH/temperature conditions and share crystallographic data via CCDC .

Q. Methodological & Ethical Considerations

Q. What frameworks ensure ethical rigor in human cell-line studies involving this compound?

  • Methodological Answer : Align with IRB protocols for cell sourcing (e.g., ATCC-certified lines). Disclose all conflicts of interest and obtain informed consent for primary cell donations. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify experimental scope and include ethical audits in supplementary materials .

Q. How should researchers address gaps in this compound’s environmental fate data?

  • Methodological Answer : Conduct OECD 308 biodegradation tests in water-sediment systems. Measure half-lives (t½) via GC-MS and model bioaccumulation factors (BCF) using EPI Suite. Compare results against structurally analogous chlorobenzenes and publish datasets in open-access repositories .

Q. Data Analysis & Reporting

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report confidence intervals (95% CI) and validate assumptions via Q-Q plots. Share code (R/Python) for reproducibility .

Q. How can meta-analyses resolve inconsistencies in this compound’s reported cytotoxicity thresholds?

  • Methodological Answer : Aggregate data from ≥10 studies using PRISMA guidelines. Perform heterogeneity tests (I² statistic) and adjust for publication bias via funnel plots. Stratify by cell type (e.g., HepG2 vs. HEK293) and solvent carriers. Publish PROSPERO preregistration to enhance transparency .

Q. Tables

Table 1 : Key Analytical Methods for this compound Characterization

TechniqueApplicationValidation CriteriaReference
HPLC-UVPurity assessmentRetention time ±0.5% vs. standard
¹H NMRStructural confirmationδ ppm matches literature
LC-HRMSMetabolite identificationMass error <2 ppm

Table 2 : Safety Thresholds for this compound Exposure

ParameterThresholdRegulatory Standard
Airborne exposure5 ppm (8-hr TWA)OSHA PEL
Skin contactPermeation resistance >8 hoursASTM F739

Properties

IUPAC Name

(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQIHCWNAMEWEW-KKSFZXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317110
Record name Triptobenzene H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146900-55-2
Record name Triptobenzene H
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146900-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptobenzene H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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